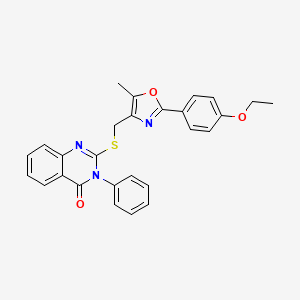

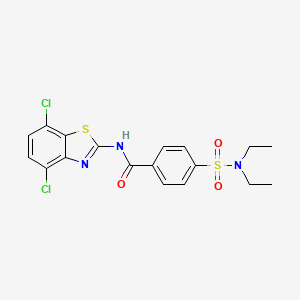

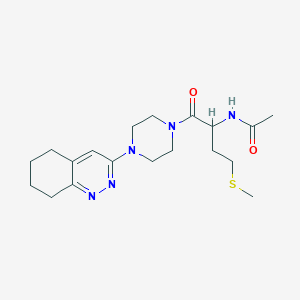

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

科学研究应用

1. Serotonin Receptor Affinity

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives have shown high affinity for serotonin (5-HT1A) receptors. One study by Glennon et al. (1988) found that certain derivatives display high affinity for these sites, indicating potential applications in neuropsychiatric disorders where serotonin plays a role (Glennon et al., 1988).

2. Kinase Inhibition

These compounds have been studied for their role as reversible kinase inhibitors targeting EGFR-activating and drug-resistance mutations. Yang et al. (2012) reported that certain N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives exhibit significant antitumor potency, highlighting their potential in cancer therapy (Yang et al., 2012).

3. Anticonvulsant Activity

Kamiński et al. (2015) synthesized a series of new hybrid compounds including N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives, which displayed broad spectra of anticonvulsant activity across various preclinical seizure models. This suggests their potential use as antiepileptic drugs (Kamiński et al., 2015).

4. Histone Deacetylase Inhibition

These compounds have been explored for their role as histone deacetylase inhibitors (HDACi), particularly in the treatment of cancer and neurodegenerative diseases. Thaler et al. (2010) investigated derivatives with N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as core structures, indicating their potential in gene regulation therapies (Thaler et al., 2010).

5. Neuroinflammation Imaging

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives have been used in PET imaging to target CSF1R, a microglia-specific marker. Horti et al. (2019) developed a PET radiotracer for noninvasive imaging of reactive microglia, which could be valuable in studying neuroinflammation and its role in neuropsychiatric disorders (Horti et al., 2019).

6. Adrenoceptor Interaction

Zhao et al. (2015) explored the binding mechanism of N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide derivatives to α1A-adrenoceptor. They found that the binding was driven by hydrogen bonds and electrostatic forces, indicating the potential therapeutic applications in cardiovascular diseases (Zhao et al., 2015).

7. Potential Antidepressant and Anxiolytic Effects

Pytka et al. (2015) characterized the pharmacological properties of two phenylpiperazine derivatives, showing their potent antidepressant-like activity and anxiolytic-like properties in various animal models. This suggests the potential use of these compounds in treating mood disorders (Pytka et al., 2015).

属性

IUPAC Name |

N'-(4-methylpiperazin-1-yl)-N-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-16-7-9-17(10-8-16)15-13(19)12(18)14-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSBDGNSMVEABW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)

![cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron](/img/no-structure.png)

![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)

![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)

![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)